N-(3,5-dimethylphenyl)-N'-phenylurea
Overview
Description
N-(3,5-dimethylphenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a 3,5-dimethylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-phenylurea can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylaniline with phenyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
Reaction of 3,5-dimethylaniline with phenyl isocyanate: This reaction is carried out in an inert solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(3,5-dimethylphenyl)-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-phenylurea may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of N-(3,5-dimethylphenyl)-N’-phenylurea.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N’-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N’-phenylurea
- N-(3,4-dimethylphenyl)-N’-phenylurea
- N-(2,5-dimethylphenyl)-N’-phenylurea
Uniqueness
N-(3,5-dimethylphenyl)-N’-phenylurea is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Biological Activity
N-(3,5-dimethylphenyl)-N'-phenylurea is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is classified as a urea derivative characterized by the presence of a 3,5-dimethylphenyl group and a phenyl group attached to the nitrogen atoms of the urea moiety. The synthesis typically involves the reaction of 3,5-dimethylaniline with phenyl isocyanate under controlled conditions, often using solvents like dichloromethane or toluene. The reaction can be summarized as follows:
- Reactants : 3,5-Dimethylaniline + Phenyl Isocyanate
- Solvent : Dichloromethane or Toluene
- Conditions : Stirring at room temperature or slightly elevated temperatures
- Purification : Recrystallization or column chromatography
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown significant inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance:
- Inhibition Zone : 22 mm against Pseudomonas aeruginosa compared to a standard drug with an inhibition zone of 24 mm.
- Klebsiella pneumoniae : Inhibition zone of 25 mm compared to a standard drug with an inhibition zone of 27 mm .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Several studies have reported its effectiveness against various cancer cell lines:
- Cell Lines Tested : HL60, K562, KG1, A549, PC-3, MCF-7
- IC50 Values : Ranged from 0.69 mM to 22 mM across different cell lines .
The mechanism of action appears to involve the inhibition of specific enzymes or receptors related to cancer cell proliferation.
The biological activity of this compound is believed to stem from its ability to interact with molecular targets within cells. This interaction may modulate enzyme activity or receptor function, leading to observed biological effects such as:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in cell proliferation.
- Receptor Modulation : Altering receptor activity that affects cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
N-(2,3-dimethylphenyl)-N'-phenylurea | Different methyl group positioning | Antimicrobial |
N-(3,4-dimethylphenyl)-N'-phenylurea | Varying methyl groups | Anticancer |
N-(2,5-dimethylphenyl)-N'-phenylurea | Unique substitution pattern | Limited studies available |
The positioning of methyl groups on the phenyl ring significantly influences both chemical reactivity and biological activity.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Activity : Some derivatives have shown promising results against viral infections by reducing intracellular viral replication.
- Toxicity Studies : Evaluations indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they may also show low toxicity towards normal cells at certain concentrations .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-8-12(2)10-14(9-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMLMHFHMHBFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289389 | |
Record name | N-(3,5-Dimethylphenyl)-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4300-44-1 | |
Record name | N-(3,5-Dimethylphenyl)-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4300-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-Dimethylphenyl)-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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